4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol
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Overview
Description
4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol is a complex organic compound that belongs to the class of phenylimidazoles. These compounds are characterized by the presence of a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond. This particular compound is notable for its multiple methoxy groups, which can influence its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol typically involves multi-step organic reactions. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate to form a key intermediate. This intermediate is then subjected to further reactions, including methylation and oximation, to introduce the methoxy groups and form the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer drugs.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also affect cellular pathways by modulating the activity of certain receptors or enzymes involved in signal transduction .
Comparison with Similar Compounds
Similar compounds include other phenylimidazoles and methoxy-substituted aromatic compounds. For example:
4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole: This compound has a thiophene ring instead of a phenol group, which can alter its chemical and biological properties.
4,5-bis(4-methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one: This compound lacks the additional methoxy groups on the phenol ring, which can affect its reactivity and solubility
Properties
CAS No. |
1749-74-2 |
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Molecular Formula |
C25H24N2O5 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C25H24N2O5/c1-29-18-9-5-15(6-10-18)22-23(16-7-11-19(30-2)12-8-16)27-25(26-22)17-13-20(31-3)24(28)21(14-17)32-4/h5-14,28H,1-4H3,(H,26,27) |
InChI Key |
PYRDFTNFJDJJSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C(=C3)OC)O)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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